
ethyl 2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate
Overview
Description
Ethyl 2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate is a useful research compound. Its molecular formula is C20H19N3O4S and its molecular weight is 397.4. The purity is usually 95%.
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Biological Activity
Ethyl 2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 397.4 g/mol. The compound features an imidazole ring, which is crucial for its biological activity, allowing for interactions with various biological macromolecules.
Property | Value |
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Molecular Formula | |
Molecular Weight | 397.4 g/mol |
CAS Number | 1234978-03-0 |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular functions. For instance, imidazole derivatives are known for their role as enzyme inhibitors in various biochemical processes.
Receptor Modulation : this compound may act as a ligand for specific receptors, influencing signal transduction pathways critical for cell communication and function.
Biological Activities
Research has indicated that compounds containing imidazole rings exhibit a range of biological activities, including:
- Antimicrobial Activity : Imidazole derivatives have been shown to possess significant antibacterial and antifungal properties. Studies suggest that the presence of nitrophenyl and thioacetate moieties enhances these activities.
- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have shown promise in inhibiting tumor growth in vitro.
Case Studies and Research Findings
Several studies have explored the biological activity of imidazole derivatives:
- Antiviral Activity : A study published in MDPI highlighted that certain imidazole derivatives showed efficacy against viral infections by inhibiting key viral enzymes (e.g., NS5B RNA polymerase). This compound may exhibit similar antiviral properties due to its structural components .
- Cytotoxicity Assays : Research has demonstrated that compounds with similar structures can induce apoptosis in cancer cells. In vitro assays indicated that certain imidazole derivatives had IC50 values in the low micromolar range against various cancer cell lines, suggesting a strong potential for therapeutic applications .
- Mechanistic Studies : Investigations into the mechanisms of action revealed that these compounds could disrupt cellular signaling pathways, leading to altered gene expression and cell cycle arrest. This highlights their potential as lead compounds for drug development targeting specific diseases .
Properties
IUPAC Name |
ethyl 2-[1-(2-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-3-27-19(24)13-28-20-21-12-18(15-8-6-9-16(11-15)23(25)26)22(20)17-10-5-4-7-14(17)2/h4-12H,3,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKDHOGDFSAVSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC=CC=C2C)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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